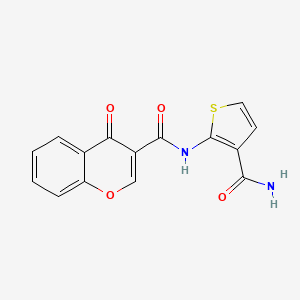

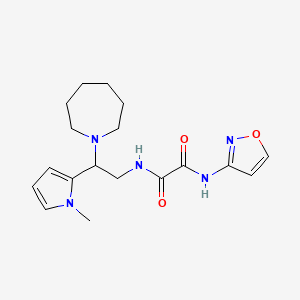

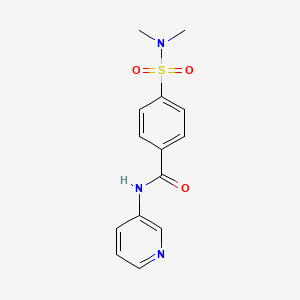

![molecular formula C13H21ClN2O3 B2618544 Tert-butyl N-[2-(2-aminoethoxy)phenyl]carbamate;hydrochloride CAS No. 2378502-80-6](/img/structure/B2618544.png)

Tert-butyl N-[2-(2-aminoethoxy)phenyl]carbamate;hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Tert-butyl N-[2-(2-aminoethoxy)phenyl]carbamate;hydrochloride is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as AEPC or AEPC-HCl and is a white crystalline powder that is soluble in water. AEPC has been found to have a variety of biochemical and physiological effects, making it a promising compound for future research.

科学的研究の応用

Use in Electroactive Polymer Research

This compound could be used in the development of tendon driven actuators, which are a significant area of research in electroactive polymers (EAP). EAPs are materials capable of changing size or shape in response to electrical stimuli, making them useful in a variety of applications, including robotics .

Skeletal Editing of Organic Molecules

The compound has been used in the “skeletal editing” of organic molecules by nitrogen atom deletion. This method, developed by Prof. Levin and his team at the University of Chicago, involves the use of an anomeric N-pivaloyloxy-N-alkoxyamide amide as the key reagent .

Synthesis of Ceftolozane

Tert-butyl N-[2-(2-aminoethoxy)phenyl]carbamate is an important intermediate in the synthesis of ceftolozane, a new intravenous fifth-generation cephalosporin antibiotic. Ceftolozane has a wide antibacterial spectrum and strong activity against both Gram-positive and Gram-negative bacteria .

Synthesis of Jaspine B

The compound is an intermediate in the synthesis of jaspine B, a natural product isolated from various sponges. Jaspine B has shown cytotoxic activity against several human carcinoma cell lines .

Reactivity with Atmospheric Carbon Dioxide

N-tert-Butyl-1,2-diaminoethane, a related compound, has been shown to react rapidly with atmospheric carbon dioxide to generate the zwitterionic ammonium carbamate salt .

Formation of Hydrogen Bonded Networks

In crystallography, the compound has been observed to form two-dimensional hydrogen bonded networks co-planar to the crystallographic (001) plane .

特性

IUPAC Name |

tert-butyl N-[2-(2-aminoethoxy)phenyl]carbamate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O3.ClH/c1-13(2,3)18-12(16)15-10-6-4-5-7-11(10)17-9-8-14;/h4-7H,8-9,14H2,1-3H3,(H,15,16);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KALSUVLGHJISHB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=CC=C1OCCN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl N-[2-(2-aminoethoxy)phenyl]carbamate;hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-fluorophenyl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine](/img/structure/B2618461.png)

![2-[1-(2-chloropyridin-4-yl)-N-methylformamido]-N-(2,2,2-trifluoroethyl)acetamide](/img/structure/B2618465.png)

![methyl 3-[6-(4-carbamoylpiperidin-1-yl)-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate](/img/structure/B2618466.png)

![N-(4-{[(4-bromophenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B2618475.png)

![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-3-(4-(trifluoromethyl)phenyl)propanamide](/img/structure/B2618483.png)